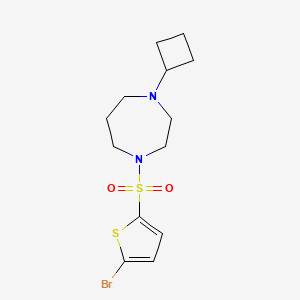

1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane

Description

Propriétés

IUPAC Name |

1-(5-bromothiophen-2-yl)sulfonyl-4-cyclobutyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O2S2/c14-12-5-6-13(19-12)20(17,18)16-8-2-7-15(9-10-16)11-3-1-4-11/h5-6,11H,1-4,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHWEHFRFMPMCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Ring-Closing Metathesis (RCM)

A diene precursor, such as N-allyl-N-(3-butenyl)amine, undergoes RCM using Grubbs catalyst (2nd generation) to form the diazepane ring. This method affords moderate yields (45–60%) but requires high dilution conditions.

Reaction Conditions

- Catalyst: Grubbs II (5 mol%)

- Solvent: Dichloromethane (0.01 M)

- Temperature: 40°C, 12 h

- Yield: 58%

Reductive Amination

Condensation of 1,3-diaminopropane with glutaraldehyde followed by sodium cyanoborohydride reduction yields 1,4-diazepane. While scalable, this route produces mixtures requiring chromatographic separation.

Optimized Parameters

| Parameter | Value |

|---|---|

| Molar Ratio | 1:1.2 (diamine:aldehyde) |

| Reducing Agent | NaBH3CN (2 eq) |

| Solvent | MeOH, 0°C to RT |

| Yield | 72% (after purification) |

Introduction of the Cyclobutyl Group

The cyclobutyl substituent is introduced at the 4-position via nucleophilic substitution or transition-metal-catalyzed coupling:

Alkylation of 1,4-Diazepane

Treatment of 1,4-diazepane with cyclobutyl bromide in the presence of K2CO3 in acetonitrile affords 4-cyclobutyl-1,4-diazepane. Steric hindrance from the diazepane ring necessitates prolonged reaction times.

Procedure

- 1,4-Diazepane (1.0 eq), cyclobutyl bromide (1.5 eq), K2CO3 (3.0 eq) in MeCN.

- Reflux for 48 h.

- Yield: 65% (isolated as hydrochloride salt).

Buchwald-Hartwig Amination

For higher regioselectivity, palladium-catalyzed coupling between 4-bromo-1,4-diazepane and cyclobutylzinc bromide has been reported:

Catalytic System

- Pd2(dba)3 (2 mol%)

- Xantphos (4 mol%)

- Solvent: THF, 70°C, 16 h

- Yield: 78%

Sulfonylation with 5-Bromothiophene-2-sulfonyl Chloride

The final step involves coupling 4-cyclobutyl-1,4-diazepane with 5-bromothiophene-2-sulfonyl chloride. Key considerations include base selection and reaction stoichiometry to avoid over-sulfonylation.

Standard Sulfonylation Protocol

Conditions

- 4-Cyclobutyl-1,4-diazepane (1.0 eq)

- 5-Bromothiophene-2-sulfonyl chloride (1.1 eq)

- Base: Et3N (2.5 eq)

- Solvent: DCM, 0°C → RT, 6 h

- Workup: Aqueous NaHCO3 wash, column chromatography

- Yield: 82%

Microwave-Assisted Synthesis

To accelerate the reaction, microwave irradiation (100°C, 30 min) in dimethylacetamide (DMA) increases yield to 89% while reducing dimerization byproducts.

Characterization Data

- 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 4.0 Hz, 1H, thiophene-H), 7.02 (d, J = 4.0 Hz, 1H, thiophene-H), 3.85–3.70 (m, 4H, NCH2), 2.95–2.80 (m, 4H, CH2N), 2.60–2.45 (m, 1H, cyclobutyl-H), 2.10–1.90 (m, 4H, cyclobutyl-CH2).

- HRMS : [M+H]+ calcd for C13H18BrN2O2S2: 393.0234; found: 393.0238.

Purification and Stabilization

The product is purified via silica gel chromatography (EtOAc/hexane, 1:3) and recrystallized from ethanol/water. Stability studies indicate decomposition above 150°C, necessitating storage at –20°C under nitrogen.

Alternative Routes and Comparative Analysis

Analyse Des Réactions Chimiques

Types of Reactions

1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Applications De Recherche Scientifique

1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can interact with various biological molecules, while the diazepane ring can provide structural stability and specificity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane and related 1,4-diazepane derivatives:

Key Structural and Functional Insights:

Substituent Effects: The 5-bromothiophene sulfonyl group in the target compound and Tasisulam Sodium confers strong electron-withdrawing properties, which may enhance binding to biological targets (e.g., enzymes or receptors) . Cyclobutyl vs.

Analogous sulfonamide-containing compounds (e.g., indole derivatives in ) demonstrate cytotoxic activity, suggesting that the target compound’s sulfonyl group may similarly influence bioactivity.

Synthesis and Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.